

Phenyl Vinyl Sulfide: A Comparative Analysis of Experimental Data and Literature Values

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Compound of Interest

Compound Name: Phenyl vinyl sulfide

Cat. No.: B156575

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For researchers, scientists, and professionals in drug development, precise and reliable data on chemical reagents is paramount. This guide provides a comprehensive comparison of experimental data for **phenyl vinyl sulfide** (CAS: 1822-73-7) with established literature values. The following sections detail its physical and spectroscopic properties, outline key experimental protocols for its synthesis and derivatization, and present visual workflows to clarify these processes.

Physical and Chemical Properties

Phenyl vinyl sulfide is a clear, slightly yellowish liquid widely utilized as an intermediate in organic synthesis, particularly in cycloaddition reactions and the formation of various sulfur-containing compounds.^[1] A comparison of its key physical properties reported in the literature is summarized below.

| Property | Literature Value | Source |
|-------------------|--|-----------------------|
| Molecular Formula | C ₈ H ₈ S | [1][2] |
| Molecular Weight | 136.21 g/mol | [1] |
| Boiling Point | 80-84 °C at 11-12 mmHg91-93 °C at 20 mmHg94-95 °C at 25 mmHg | [3][4][5][1][6][7][8] |
| Density | 1.042 g/mL at 25 °C | [1][6] |
| Refractive Index | n ₂₀ /D 1.599 | [1][6] |

Spectroscopic Data Comparison

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **phenyl vinyl sulfide**. The following tables cross-reference typical experimental spectral data with reported literature values.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Literature Source |
|------------------------|--------------|--------------------------|---|-------------------|
| 5.25 - 5.36 | d, d | 9.8, 16.9 | Vinylic Protons (CH ₂) | [3][4] |
| 6.50 - 6.55 | dd | 9.8, 16.9 | Vinylic Proton (SCH) | [3][4] |
| 7.22 - 7.40 | m | - | Aromatic Protons (C ₆ H ₅) | [3][4] |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Literature Source |
|---------------------------------|----------------------------------|-------------------|
| 115.4 | Vinylic Carbon (CH_2) | [3] |
| 127.1 | Aromatic Carbon | [3] |
| 129.1 | Aromatic Carbon | [3] |
| 130.4 | Aromatic Carbon | [3] |
| 131.8 | Vinylic Carbon (SCH) | [3] |
| 134.2 | Aromatic Carbon (C-S) | [3] |

Infrared (IR) Spectroscopy

| Wavenumber (cm^{-1}) | Assignment | Literature Source |
|---------------------------------|---------------------------------|-------------------|
| 3040 | C-H stretch (aromatic, vinylic) | [4] |
| 1585 | C=C stretch (aromatic) | [4] |
| 1085 | C-S stretch | [4] |
| 950 | =C-H bend (vinylic) | [4] |
| 735, 680 | C-H bend (aromatic) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent oxidation of **phenyl vinyl sulfide** are provided below. These protocols are based on established literature procedures.

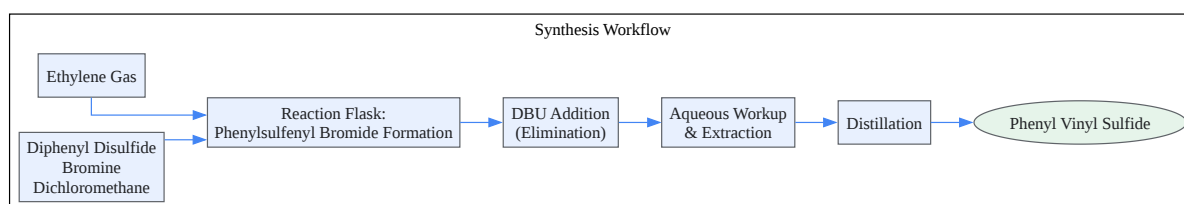
Synthesis of Phenyl Vinyl Sulfide from Diphenyl Disulfide

This procedure outlines a high-yield synthesis using common reagents under mild conditions.
[3]

- Preparation of Phenylsulfenyl Bromide: A 2-L, three-necked, round-bottomed flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). After dissolution,

bromine (161 g, 1.01 mol) is added slowly to minimize aromatic bromination.

- **Reaction with Ethylene:** Ethylene gas is introduced into the reaction mixture. The reaction progress is monitored by the fading of the bromine color.
- **Elimination Reaction:** After the consumption of bromine, the solvent is evaporated. The residue is dissolved in fresh dichloromethane (1.2 L), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol) is added at a rate to maintain the temperature below 55°C. The mixture is stirred at 50°C for 15-18 hours.
- **Workup and Purification:** A 1.0 M ammonium hydroxide solution (600 mL) is added. The organic layer is separated, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to afford **phenyl vinyl sulfide** (bp 80–84°C/11–12 mm).[3]



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Synthesis of **Phenyl Vinyl Sulfide**.

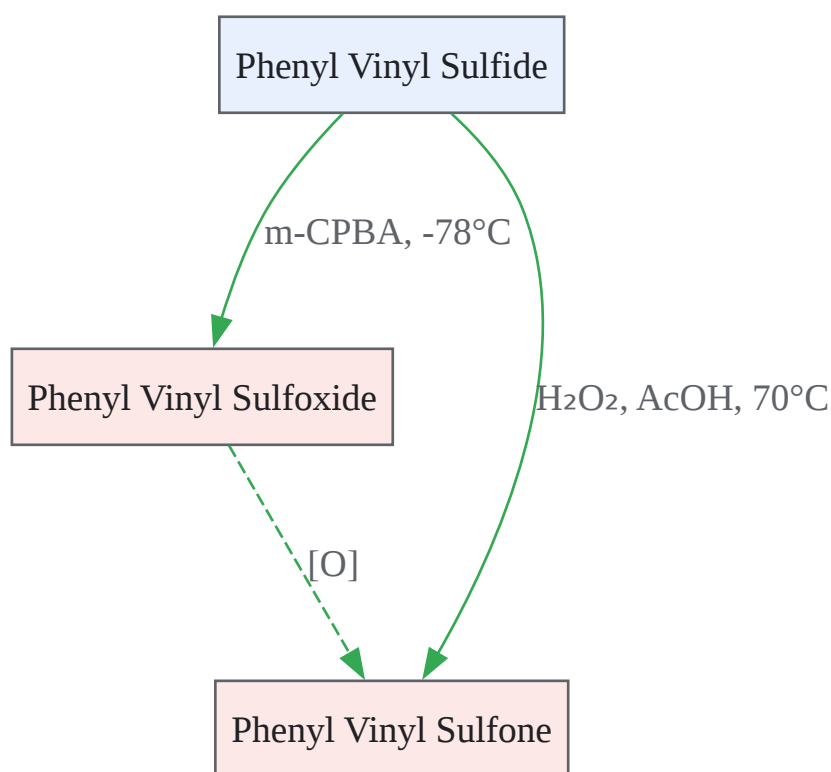
Oxidation to Phenyl Vinyl Sulfoxide and Sulfone

Phenyl vinyl sulfide can be selectively oxidized to either the corresponding sulfoxide or sulfone, which are also valuable synthetic intermediates.[4][5]

- **Synthesis of Phenyl Vinyl Sulfoxide:** **Phenyl vinyl sulfide** (20 g, 0.147 mol) is dissolved in dichloromethane (250 mL) and cooled to -78°C. A solution of m-chloroperbenzoic acid (m-CPBA) (25.4 g, 1.0 equiv) in dichloromethane is added dropwise. The mixture is warmed to

room temperature, washed with saturated sodium bicarbonate solution, and dried. The product is purified by distillation to yield phenyl vinyl sulfoxide.[4]

- Synthesis of Phenyl Vinyl Sulfone: **Phenyl vinyl sulfide** (19.7 g, 0.145 mol) is dissolved in glacial acetic acid (70 mL). 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly, maintaining the reaction temperature at 70°C. The mixture is heated at reflux for 20 minutes. After cooling and extraction with ether, the organic phase is concentrated to afford phenyl vinyl sulfone as a colorless solid.[4][5]



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Oxidation pathways of **phenyl vinyl sulfide**.

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